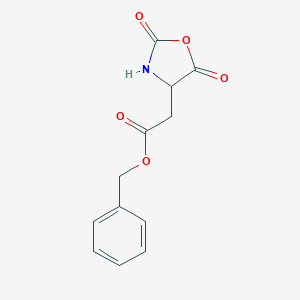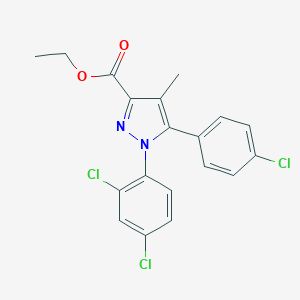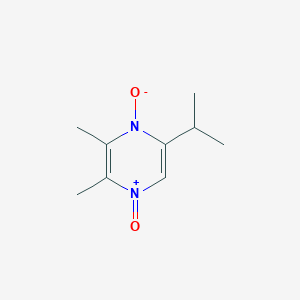![molecular formula C12H19NO4 B130593 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- CAS No. 10461-27-5](/img/structure/B130593.png)
1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-
Übersicht
Beschreibung
“1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-” is a chemical compound with the molecular formula C12H19NO4 . It is also known as Decarbazolyl Carvedilol and is a metabolite of Carvedilol . It is involved in centrally acting muscle relaxant with expectorant properties and is often used as an anesthetic during animal surgery .
Synthesis Analysis
The synthesis of this compound and its enantiomers has been described and tested for electrocardiographic, antiarrhythmic, hypotensive, and spasmolytic activities as well as for alpha (1)-, alpha (2)- and beta (1)-adrenoceptors’ binding affinities .Molecular Structure Analysis
The molecular weight of this compound is 241.28 g/mol . The InChIKey, a unique identifier for the compound, is JXJUSXNKPQWTQQ-UHFFFAOYSA-N . The compound has a complexity of 191 and contains 17 heavy atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.28 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 8 . The topological polar surface area is 71 Ų .Wissenschaftliche Forschungsanwendungen
Microbial Production
Microorganisms are used to produce 1,2-Propanediol, an important building block in the manufacture of unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent . However, commercial production through microbial biosynthesis is limited by low efficiency . With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .
Biofuel Production
1,2-Propanediol is used in the production of biofuels . The increasing production of chemicals from biomass via biotechnological routes has captured the attention of researchers .
Production of Specialty Materials
3-Amino-1,2-propanediol is used in the preparation of iohexol, a non-ionic contrast medium for X-CT . It acts as a starting material in the production of specialty materials .
Heat Transfer Nanofluids
New potential applications of 1,2-Propanediol include its use in heat transfer nanofluids . This application is part of research on converting plastics into monomers for reuse .
Eco-friendly Deep Eutectic Solvents
1,2-Propanediol is used as an eco-friendly deep eutectic solvent . These solvents are a type of ionic liquid with a low melting point .
Wood Preservation Formulations
1,2-Propanediol is used in wood preservation formulations using metal nanoparticles . This application is part of the effort to find more environmentally friendly methods of wood preservation .
Cosmetic, Food, and Drug Industries
1,2-Propanediol is widely used in the cosmetic, food, and drug industries . It has a worldwide consumption of over 1.5 million metric tons per year .
Microbial Host Engineering
Efforts have been made to engineer microbial hosts such as Corynebacterium glutamicum to produce 1,2-Propanediol from renewable resources . However, the performance of such strains is still improvable .
Wirkmechanismus
Mode of Action
It is mentioned that the compound is involved in centrally acting muscle relaxant with expectorant properties . This suggests that it may interact with its targets to relax muscles and promote the clearance of mucus from the airways.
Pharmacokinetics
It is soluble in water, methanol, dmso, dmf, ethanol, glycerol, and glycol , which may influence its bioavailability and distribution in the body.
Result of Action
The compound is often used as an anesthetic during animal surgery and is used in the treatment of coughing . This suggests that its molecular and cellular effects may include the reduction of pain sensation and the facilitation of mucus clearance from the airways.
Action Environment
It is noted to be stored in a cool, dry condition in a well-sealed container, away from oxidizing agents , indicating that certain environmental conditions may affect its stability.
Eigenschaften
IUPAC Name |
3-[2-(2-methoxyphenoxy)ethylamino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJUSXNKPQWTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439655 | |
| Record name | 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |
CAS RN |
10461-27-5 | |
| Record name | 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)











